7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
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Overview
Description
7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a complex heterocyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their tricyclic structure, which includes a substituted aromatic ring, a diazepine ring, and a pyrrolidine ring. This unique structure contributes to their significant biological activities, including anti-tumor, anti-bacterial, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular alkylation of an indole nitrogen atom with halides or mesylates, followed by cyclization under oxidative conditions to form the tricyclic amide . Another approach involves the use of the Mitsunobu reaction to obtain chiral tricyclic derivatives directly from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic methodologies and the employment of chiral ligands to achieve enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or mesylates for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anti-tumor and anti-bacterial agent.
Medicine: Research has shown its potential in treating neurodegenerative diseases such as Alzheimer’s.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione involves its ability to bind to the minor groove of DNA, thereby exerting a cytotoxic effect. This binding interferes with DNA replication and transcription, leading to cell death . The compound’s unique structure allows it to interact with specific molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolobenzodiazepines such as anthramycin, sibiromycin, and tomaymycin . These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Uniqueness
What sets 7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione apart is its specific nitro substitution, which enhances its cytotoxic properties and makes it a potent candidate for anti-tumor and anti-bacterial applications .
Properties
IUPAC Name |
2-nitro-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-11-10-2-1-5-14(10)12(17)8-6-7(15(18)19)3-4-9(8)13-11/h3-4,6,10H,1-2,5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKBSIGLNSVUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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